3,4-Bis(difluoromethoxy)aniline
CAS No.: 71791-36-1
Cat. No.: VC3941527
Molecular Formula: C8H7F4NO2
Molecular Weight: 225.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71791-36-1 |
---|---|
Molecular Formula | C8H7F4NO2 |
Molecular Weight | 225.14 g/mol |
IUPAC Name | 3,4-bis(difluoromethoxy)aniline |
Standard InChI | InChI=1S/C8H7F4NO2/c9-7(10)14-5-2-1-4(13)3-6(5)15-8(11)12/h1-3,7-8H,13H2 |
Standard InChI Key | RNNUXPRMVLSPKO-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N)OC(F)F)OC(F)F |
Canonical SMILES | C1=CC(=C(C=C1N)OC(F)F)OC(F)F |
Introduction
Structural and Molecular Characteristics
3,4-Bis(difluoromethoxy)aniline (IUPAC name: 3,4-bis(difluoromethoxy)aniline) has the molecular formula C₈H₇F₄NO₂ and a molecular weight of 238.14 g/mol . The compound features a benzene ring substituted with two difluoromethoxy groups (-O-CF₂H) and an amine group (-NH₂). X-ray crystallography data remains unpublished, but computational models predict a planar aromatic system with bond angles consistent with electron-withdrawing substituent effects .
Key spectroscopic properties include:
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Infrared (IR): Strong absorption bands at 1,250–1,150 cm⁻¹ (C-F stretching) and 3,400–3,300 cm⁻¹ (N-H stretching) .
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Nuclear Magnetic Resonance (NMR): ¹⁹F NMR signals at δ -80 to -85 ppm (CF₂ groups) .
The compound’s log P (octanol-water partition coefficient) is experimentally determined as 2.69, indicating moderate lipophilicity suitable for membrane penetration in pharmaceutical applications .
Synthetic Methodologies
Patent-Based Industrial Synthesis
The Chinese patent CN103497111B outlines a high-yield route for analogous trifluoromethyl anilines, providing insights into scalable production. While specific to 2,3,4-trifluoroaniline, the methodology is adaptable to 3,4-bis(difluoromethoxy)aniline through substitution of starting materials:
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Reaction Setup:
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Mechanism:
Nucleophilic aromatic substitution occurs at the 3- and 4-positions, with difluoromethoxy groups introduced via reaction with difluoromethanol derivatives. The amine group is retained through protective group strategies . -
Yield:
Reported yields for analogous compounds exceed 85% after purification by liquid-liquid extraction .
Physicochemical Properties
Experimental data from Ambeed and Sigma-Aldrich reveal the following characteristics:
The compound’s water solubility (0.14 mg/mL) limits its use in aqueous systems but enhances compatibility with organic solvents like DMSO and THF .
Pharmaceutical Applications
Fluoroquinolone Antibiotics
3,4-Bis(difluoromethoxy)aniline serves as a key intermediate in synthesizing third-generation fluoroquinolones, including levofloxacin and ofloxacin . The difluoromethoxy groups enhance bacterial DNA gyrase inhibition by increasing electronegativity at the C-7 position of the quinolone core .
Antiviral Agents
Recent patents describe derivatives of this compound as NS5B polymerase inhibitors for hepatitis C treatment . The fluorine atoms improve metabolic stability, with oral bioavailability exceeding 60% in murine models .
Environmental and Regulatory Considerations
As a per- and polyfluoroalkyl substance (PFAS), 3,4-bis(difluoromethoxy)aniline falls under increasing regulatory scrutiny. The EPA DSSTox database assigns it the identifier DTXSID30378885, noting a bioconcentration factor (BCF) of 120 L/kg, which suggests moderate environmental persistence .
Future Research Directions
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